molecular formula C31H27F2NO3 B12063102 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe

3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe

Cat. No.: B12063102
M. Wt: 499.5 g/mol
InChI Key: LZPRYUPCZWVKOP-DYIKCSJPSA-N
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Description

3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe is a specialized chemical compound known for its unique molecular structure and potential applications in various fields of research. It is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. The compound’s molecular formula is C31H27F2NO3, and it has a molecular weight of 499.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe typically involves multiple steps, starting from fluorobenzene. The process includes reactions with glutaric anhydride and 4(s)-4-phenyl oxazolidone under the action of a catalyst. The key steps in the synthesis include condensation, cyclization, deprotection, and reduction . These reactions are carried out under controlled conditions to ensure high yield and minimal side reactions.

Industrial Production Methods

For industrial production, the synthesis process is optimized to achieve high efficiency and scalability. The use of catalysts and specific reaction conditions helps in minimizing side reactions and maximizing yield. The process involves the protection of carbonyl groups, followed by conventional methods to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe is similar to that of Ezetimibe. It mediates its effects by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine. The primary target of the compound is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1). By interfering with the intestinal uptake of cholesterol, the compound reduces the delivery of cholesterol to the liver .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe include:

  • Ezetimibe
  • 3-(4-Fluorophenyl)-3-hydroxypropyl Ezetimibe
  • 3-(Benzyloxy)-3-(4-fluorophenyl)propyl derivatives

Uniqueness

Its ability to inhibit cholesterol absorption while maintaining the integrity of other fat-soluble nutrients makes it a valuable compound for research and therapeutic purposes .

Properties

Molecular Formula

C31H27F2NO3

Molecular Weight

499.5 g/mol

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-phenylmethoxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(37-20-21-4-2-1-3-5-21)19-18-28-30(23-8-16-27(35)17-9-23)34(31(28)36)26-14-12-25(33)13-15-26/h1-17,28-30,35H,18-20H2/t28-,29+,30-/m1/s1

InChI Key

LZPRYUPCZWVKOP-DYIKCSJPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C(C=C1)COC(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)C5=CC=C(C=C5)F

Origin of Product

United States

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